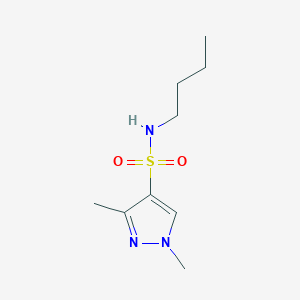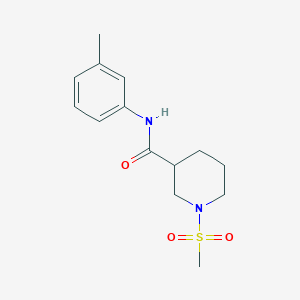![molecular formula C21H21ClN2O2 B5500887 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H21ClN2O2 and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1291556 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound is synthesized through multi-step protocols, involving reactions such as N-dealkylation and the formation of novel adducts. These processes are crucial for understanding its chemical properties and potential applications in medicinal chemistry (Wujec & Typek, 2023).
Antimicrobial and Antitumor Activities
- Certain derivatives of the compound have shown antimicrobial and antitumor activities, making it a candidate for further research in these areas. For instance, studies have highlighted its effectiveness against various microorganisms and cancer cell lines, indicating its potential use in developing new therapeutic agents (Bektaş et al., 2010).
Molecular Docking and SAR Analysis
- The compound has been used in molecular docking studies to understand its interaction with biological targets, such as estrogen receptors and Bcl-2 protein. Such studies are vital for drug design, helping to predict the compound's behavior in biological systems and its therapeutic potential (Parveen et al., 2017).
Structural Studies
- Structural analysis, including X-ray crystallography and NMR studies, provides insights into the molecular structure and properties of the compound. These studies are essential for understanding how the compound can be modified or combined with other molecules to enhance its efficacy (Song et al., 2012).
Biological Screening
- The compound has been subjected to biological screening to assess its potential as a therapeutic agent. This includes testing its efficacy against various bacterial and fungal strains, as well as its antiproliferative effects on cancer cells (Guna et al., 2009).
Synthesis Optimization
- Research has focused on optimizing the synthesis of the compound, including determining the best reaction conditions and yields. This is crucial for its potential mass production and use in pharmaceutical applications (Jin-peng, 2013).
Propiedades
IUPAC Name |
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-2-7-19-16(13-21(25)26-20(19)12-15)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTKRPYDOXRURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-butoxy-N-[(E)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B5500804.png)
![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)
![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![4-Fluoro-N-{7-hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide](/img/structure/B5500882.png)
![(E)-1-(4-chlorophenyl)-3-[3-(1-hydroxyethyl)anilino]prop-2-en-1-one](/img/structure/B5500895.png)
![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)
![Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate](/img/structure/B5500906.png)
